molecular formula C20H27NO3 B2975007 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1705708-56-0

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2975007
CAS No.: 1705708-56-0
M. Wt: 329.44
InChI Key: DYSVMBIEKIBZMM-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with methoxy and adamantane substituents, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves a multi-step process. One common approach starts with the preparation of the adamantane derivative, which is then functionalized with a methoxy group. The benzamide moiety is introduced through a nucleophilic substitution reaction, where the adamantane derivative reacts with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The methoxy and adamantane groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide stands out due to its adamantane moiety, which imparts unique steric and electronic properties. This makes it more stable and potentially more effective in certain applications compared to similar compounds without the adamantane group.

Properties

IUPAC Name

2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-23-18-6-4-3-5-17(18)19(22)21-12-20(24-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSVMBIEKIBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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